molecular formula C28H25N3O B372982 (15S)-12-phenyl-15-[(E)-4-phenylbut-3-enyl]-2,10,11-triazatetracyclo[8.5.0.03,8.011,13]pentadeca-1,3,5,7-tetraen-9-one

(15S)-12-phenyl-15-[(E)-4-phenylbut-3-enyl]-2,10,11-triazatetracyclo[8.5.0.03,8.011,13]pentadeca-1,3,5,7-tetraen-9-one

Número de catálogo: B372982
Peso molecular: 419.5g/mol
Clave InChI: MESUIWVVIPCEAW-CYFWYQFVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one is a complex organic compound with a unique structure that combines multiple functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one typically involves multi-step organic reactions. The starting materials often include phenyl-substituted butenes and aziridine derivatives. The key steps in the synthesis may involve:

    Cyclization reactions: Formation of the azireno and pyridazino rings.

    Substitution reactions: Introduction of phenyl groups at specific positions.

    Hydrogenation: Reduction of double bonds to achieve the desired tetrahydro structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of metal catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Hydrogenation of double bonds or reduction of other functional groups.

    Substitution: Replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce fully saturated analogs.

Aplicaciones Científicas De Investigación

    Medicinal Chemistry: Investigation of its potential as a therapeutic agent due to its unique structure and possible biological activity.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

    Material Science: Exploration of its properties for use in advanced materials or as a precursor for polymers.

Mecanismo De Acción

The mechanism of action of 1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular processes: Such as DNA replication or protein synthesis.

Comparación Con Compuestos Similares

Similar Compounds

    1-phenyl-3-butenyl derivatives: Compounds with similar but simpler structures.

    Quinazolinone derivatives: Compounds with the quinazolinone core but different substituents.

Uniqueness

1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one is unique due to its combination of multiple functional groups and ring systems, which may confer distinct chemical and biological properties compared to simpler analogs.

Propiedades

Fórmula molecular

C28H25N3O

Peso molecular

419.5g/mol

Nombre IUPAC

(15S)-12-phenyl-15-[(E)-4-phenylbut-3-enyl]-2,10,11-triazatetracyclo[8.5.0.03,8.011,13]pentadeca-1,3,5,7-tetraen-9-one

InChI

InChI=1S/C28H25N3O/c32-28-23-17-9-10-18-24(23)29-27-22(16-8-7-13-20-11-3-1-4-12-20)19-25-26(30(25)31(27)28)21-14-5-2-6-15-21/h1-7,9-15,17-18,22,25-26H,8,16,19H2/b13-7+/t22-,25?,26?,30?/m0/s1

Clave InChI

MESUIWVVIPCEAW-CYFWYQFVSA-N

SMILES

C1C(C2=NC3=CC=CC=C3C(=O)N2N4C1C4C5=CC=CC=C5)CCC=CC6=CC=CC=C6

SMILES isomérico

C1[C@@H](C2=NC3=CC=CC=C3C(=O)N2N4C1C4C5=CC=CC=C5)CC/C=C/C6=CC=CC=C6

SMILES canónico

C1C(C2=NC3=CC=CC=C3C(=O)N2N4C1C4C5=CC=CC=C5)CCC=CC6=CC=CC=C6

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.